

# Application Notes and Protocols for T-448 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the experimental anti-TIGIT antibody, **T-448** (also known as EOS-448 or GSK4428859A), in in-vitro cell culture assays. The described methods are designed to enable the investigation of **T-448**'s multifaceted mechanism of action, including its effects on T-cell activation, regulatory T-cell (Treg) depletion, and cytokine production.

**T-448** is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action is twofold: it blocks the inhibitory TIGIT signaling pathway and its Fc region engages Fc gamma receptors (FcγR), leading to the depletion of TIGIT-expressing cells and activation of antigen-presenting cells (APCs).[1][3][4][5]

## **Experimental Protocols**

The following protocols are representative methods for studying the in-vitro activity of **T-448**.

# Protocol 1: T-Cell Activation Assay in a Co-culture System

This protocol is designed to assess the ability of **T-448** to enhance T-cell activation in the presence of antigen-presenting cells.



#### Materials:

- · Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
- CD4+ or CD8+ T-cells (isolated from PBMCs)
- Monocyte-derived Dendritic Cells (mo-DCs) as APCs
- T-448 antibody
- Isotype control antibody (human IgG1)
- Staphylococcal enterotoxin B (SEB) or other relevant antigen/superantigen
- Cell proliferation dye (e.g., CFSE)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 96-well U-bottom cell culture plates
- Flow cytometer

#### Methodology:

- Preparation of Cells:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - Isolate CD4+ or CD8+ T-cells and monocytes from PBMCs using magnetic-activated cell sorting (MACS).
  - Differentiate monocytes into mo-DCs by culturing with GM-CSF and IL-4 for 5-7 days.
  - Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
- Co-culture Setup:
  - Seed the mo-DCs in a 96-well U-bottom plate at a density of 5 x 10<sup>4</sup> cells/well.



- Add the labeled T-cells to the wells containing mo-DCs at a 10:1 (T-cell:DC) ratio (5 x 10<sup>5</sup> T-cells/well).
- Add T-448 or an isotype control antibody to the respective wells at varying concentrations (e.g., 0.1, 1, 10 μg/mL).
- Stimulate the co-culture with a suboptimal concentration of SEB (e.g., 100 ng/mL).
- Include control wells with T-cells and DCs without stimulation, and with stimulation but without any antibody.
- Incubation and Analysis:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
  - Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.
  - Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
  - Analyze the expression of activation markers on the T-cells using flow cytometry.

## **Protocol 2: Regulatory T-cell (Treg) Depletion Assay**

This protocol assesses the ability of **T-448** to mediate the depletion of Tregs from a mixed immune cell population through its Fc-gamma receptor engaging function.

#### Materials:

- PBMCs isolated from healthy donors
- T-448 antibody
- Isotype control antibody (human IgG1)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 96-well round-bottom cell culture plates



- · Flow cytometer
- Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3

#### Methodology:

- Cell Preparation:
  - Isolate PBMCs from whole blood.
  - Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Assay Setup:
  - Seed 1 x 10<sup>5</sup> PBMCs in each well of a 96-well round-bottom plate.
  - Add **T-448** or an isotype control antibody to the wells at various concentrations (e.g., 0.1, 1, 10  $\mu$ g/mL).
  - Include a no-antibody control.
- Incubation and Staining:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
  - Harvest the cells and perform surface staining for CD3, CD4, and CD25.
  - Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
  - Perform intracellular staining for FoxP3.
- Analysis:
  - Analyze the cells by flow cytometry.
  - Identify the Treg population as CD3+CD4+CD25+FoxP3+.



- Calculate the percentage of Tregs in the total CD4+ T-cell population for each condition.
- Determine the percentage of Treg depletion relative to the no-antibody control.

## **Protocol 3: Cytokine Production Assay**

This protocol is for measuring the effect of **T-448** on the production of effector cytokines by T-cells.

#### Materials:

- PBMCs or isolated T-cells and APCs
- T-448 antibody
- Isotype control antibody (human IgG1)
- Stimulating agent (e.g., anti-CD3/CD28 beads, SEB)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 96-well flat-bottom cell culture plates
- ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)

#### Methodology:

- Cell Culture:
  - Set up the cell cultures (PBMCs or T-cell/APC co-cultures) in a 96-well flat-bottom plate as described in Protocol 1.
  - Add T-448 or an isotype control antibody at desired concentrations.
  - Stimulate the cells with anti-CD3/CD28 beads or an appropriate antigen.
- Supernatant Collection:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.



- Centrifuge the plate to pellet the cells.
- Carefully collect the culture supernatant from each well.
- Cytokine Measurement:
  - Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the collected supernatants using an ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.

## **Data Presentation**

The following tables are examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Effect of T-448 on T-Cell Proliferation and Activation

| Treatment       | Concentration<br>(µg/mL) | % Proliferation of<br>CD8+ T-cells (Mean<br>± SD) | CD69 MFI on CD8+<br>T-cells (Mean ± SD) |
|-----------------|--------------------------|---------------------------------------------------|-----------------------------------------|
| No Antibody     | 0                        | 15.2 ± 2.1                                        | 500 ± 45                                |
| Isotype Control | 10                       | 16.5 ± 2.5                                        | 520 ± 50                                |
| T-448           | 0.1                      | 25.8 ± 3.0                                        | 850 ± 60                                |
| T-448           | 1                        | 45.3 ± 4.2                                        | 1500 ± 120                              |
| T-448           | 10                       | 60.1 ± 5.5                                        | 2500 ± 210                              |

Table 2: T-448 Mediated Depletion of Regulatory T-cells



| Treatment       | Concentration<br>(µg/mL) | % Tregs<br>(CD4+CD25+FoxP3<br>+) of CD4+ T-cells<br>(Mean ± SD) | % Treg Depletion<br>(Mean ± SD) |
|-----------------|--------------------------|-----------------------------------------------------------------|---------------------------------|
| No Antibody     | 0                        | 5.2 ± 0.5                                                       | 0                               |
| Isotype Control | 10                       | 5.1 ± 0.6                                                       | 1.9 ± 1.2                       |
| T-448           | 0.1                      | 4.1 ± 0.4                                                       | 21.2 ± 3.5                      |
| T-448           | 1                        | 2.5 ± 0.3                                                       | 51.9 ± 4.1                      |
| T-448           | 10                       | 1.1 ± 0.2                                                       | 78.8 ± 3.8                      |

Table 3: Effect of T-448 on Cytokine Production by T-Cells

| Treatment       | Concentration<br>(µg/mL) | IFN-y (pg/mL)<br>(Mean ± SD) | TNF-α (pg/mL)<br>(Mean ± SD) | IL-2 (pg/mL)<br>(Mean ± SD) |
|-----------------|--------------------------|------------------------------|------------------------------|-----------------------------|
| No Antibody     | 0                        | 250 ± 30                     | 150 ± 20                     | 100 ± 15                    |
| Isotype Control | 10                       | 260 ± 35                     | 155 ± 22                     | 105 ± 18                    |
| T-448           | 0.1                      | 550 ± 50                     | 350 ± 40                     | 250 ± 30                    |
| T-448           | 1                        | 1200 ± 110                   | 800 ± 75                     | 600 ± 55                    |
| T-448           | 10                       | 2500 ± 230                   | 1500 ± 140                   | 1100 ± 100                  |

## **Visualizations**





Click to download full resolution via product page

Caption: **T-448** Mechanism of Action.





Click to download full resolution via product page

Caption: **T-448** In-Vitro Experimental Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. gsk.com [gsk.com]
- To cite this document: BenchChem. [Application Notes and Protocols for T-448 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028096#t-448-experimental-protocol-for-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com